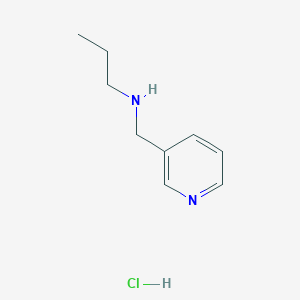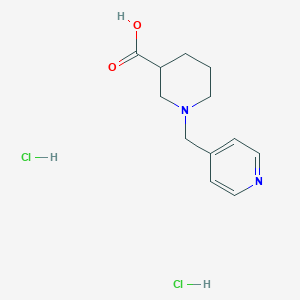![molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1](/img/structure/B3417872.png)
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is often used as a building block in organic synthesis due to its unique structural properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.
Mechanism of Action
Target of Action
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-AH1, is a bicyclic amino acid derivative. This compound is often present in molecules capable of acting on various biological targets and is actively used in drug design . .
Mode of Action
The exact mode of action of 3-Boc-3-azabicyclo[31
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-3-azabicyclo[31
Pharmacokinetics
The pharmacokinetic properties of 3-Boc-3-azabicyclo[31 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-Boc-3-azabicyclo[31
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-3-azabicyclo[31 , suggesting that certain environmental conditions may be necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the metal-catalyzed cyclization of enynes, which provides a straightforward route to the bicyclic structure . The reaction conditions often include the use of transition metal catalysts such as palladium or rhodium, along with appropriate ligands and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol: This compound features a hydroxymethyl group instead of a carboxylic acid group, offering different reactivity and applications.
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound has a similar bicyclic structure but with a different ring size, affecting its chemical properties and uses.
Uniqueness
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
1251005-34-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m1/s1 |
InChI Key |
OUTDFRNFTVGFRQ-PLNQYNMKSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2C[C@]2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



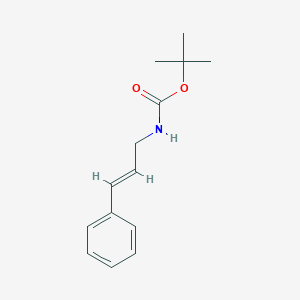
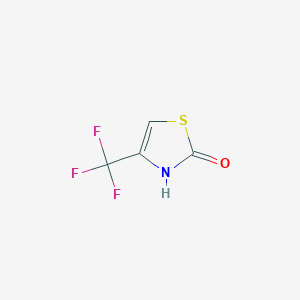
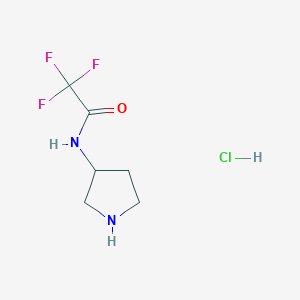
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)
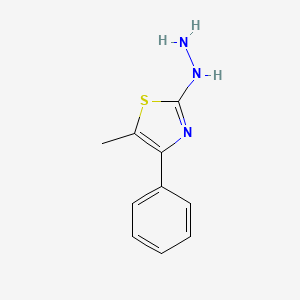
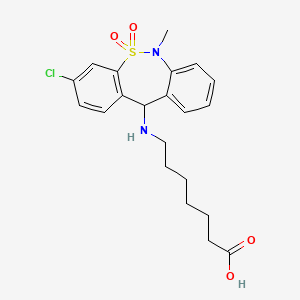
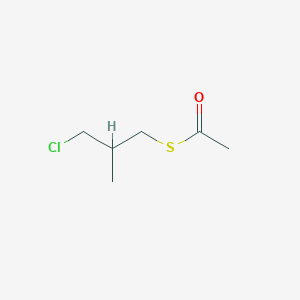
![1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B3417840.png)
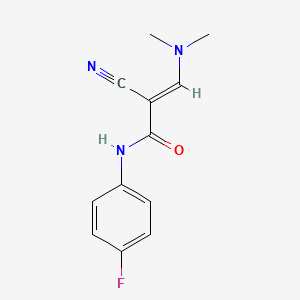
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B3417884.png)
